N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine
CAS No.:
Cat. No.: VC13472926
Molecular Formula: C9H14BrN3
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrN3 |
|---|---|
| Molecular Weight | 244.13 g/mol |
| IUPAC Name | N'-[(6-bromopyridin-3-yl)methyl]-N'-methylethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H14BrN3/c1-13(5-4-11)7-8-2-3-9(10)12-6-8/h2-3,6H,4-5,7,11H2,1H3 |
| Standard InChI Key | XPMJGIJVNLTLOL-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1=CN=C(C=C1)Br |
| Canonical SMILES | CN(CCN)CC1=CN=C(C=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the diamine chain enables coordination with metal ions or hydrogen bonding .
Synthesis and Characterization
Nucleophilic Substitution
A common method involves reacting 6-bromo-3-(bromomethyl)pyridine with N1-methylethane-1,2-diamine under basic conditions (e.g., K₂CO₃ in DMF) :
Yield: ~28–52% (varies with reaction time and stoichiometry) .
Reductive Amination
Alternative approaches use reductive amination of 6-bromo-3-pyridinecarboxaldehyde with N1-methylethane-1,2-diamine in the presence of NaBH₄ or NaBH₃CN :
Conditions: Ethanol, reflux, 8–12 hours .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 7.54 (dd, J = 8.2 Hz, pyridine-H), 3.59–3.33 (m, –CH₂–NH–), 2.75 (s, –N–CH₃) .
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ESI-MS: [M+H]⁺ at m/z 244.1.
Applications in Drug Discovery
Neonicotinoid Insecticides
The compound serves as a precursor in synthesizing aza-bridged neonicotinoids, which target insect nicotinic acetylcholine receptors (nAChRs) . Modifications to the diamine chain alter binding affinity and selectivity:
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Example: 1-[(6-Bromopyridin-3-yl)methyl]-10-(2,5-dimethylphenyl)-9-nitrohexahydroimidazoazepine showed 43% yield and insecticidal activity against Aphis craccivora .
Myeloperoxidase (MPO) Inhibition
Aminopyridine derivatives of this scaffold inhibit MPO, an enzyme linked to inflammatory diseases :
Phosphate Transport Inhibition
In patents, analogous diamines were explored as intestinal Na/phosphate co-transport inhibitors, potentially treating hyperphosphatemia .
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